Methyl eicosa-5,8,11,14,17-pentaenoate
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Overview
Description
It is a polyunsaturated fatty acid with the molecular formula C21H32O2 and a molecular weight of 316.4776 g/mol . This compound is notable for its multiple double bonds, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl eicosa-5,8,11,14,17-pentaenoate can be synthesized through the esterification of eicosapentaenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of eicosapentaenoic acid from natural sources, such as fish oil, followed by its esterification with methanol. The process may include steps like purification, concentration, and distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl eicosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated methyl esters.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
Methyl eicosa-5,8,11,14,17-pentaenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its anti-inflammatory and cardioprotective properties.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The biological effects of methyl eicosa-5,8,11,14,17-pentaenoate are primarily attributed to its ability to modulate lipid metabolism and inflammatory pathways. It increases β-oxidation, inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and enhances plasma lipoprotein lipase activity . These actions collectively contribute to its beneficial effects on cardiovascular health and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl docosahexaenoate: Another polyunsaturated fatty acid methyl ester with similar biological activities.
Methyl linoleate: A methyl ester of linoleic acid, also known for its anti-inflammatory properties.
Methyl oleate: A monounsaturated fatty acid methyl ester with applications in biodiesel production.
Uniqueness
Methyl eicosa-5,8,11,14,17-pentaenoate is unique due to its high degree of unsaturation, which imparts distinct chemical reactivity and biological functions. Its multiple double bonds make it more susceptible to oxidation and reduction reactions, and its role in modulating lipid metabolism sets it apart from other fatty acid methyl esters .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+ |
InChI Key |
QWDCYFDDFPWISL-ZACMJQCDSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
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